molecular formula C19H21N3O4 B6426143 4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile CAS No. 2034390-43-5

4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile

Cat. No. B6426143
CAS RN: 2034390-43-5
M. Wt: 355.4 g/mol
InChI Key: LPRIHUSUSBIRPZ-UHFFFAOYSA-N
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Description

4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile (4-{3-[4-DMP]PIP}BN) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound, meaning that it is composed of both carbon and nitrogen atoms and contains at least one ring structure. 4-{3-[4-DMP]PIP}BN has been studied extensively in the fields of chemistry, biochemistry, and pharmacology due to its unique properties and potential applications.

Scientific Research Applications

4-{3-[4-DMP]PIP}BN has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. In chemistry, it has been used as a building block for the synthesis of other organic compounds. In biochemistry, it has been used as a substrate for enzyme-catalyzed reactions, as well as for the study of enzyme-substrate interactions. In pharmacology, it has been used as an inhibitor of certain enzymes, as well as for the study of drug-receptor interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{3-[4-DMP]PIP}BN in laboratory experiments include its high purity, ease of synthesis, and its ability to act as both an inhibitor and a substrate for certain enzymes. The main limitation of using this compound in laboratory experiments is its lack of specificity, meaning that it can interact with a wide range of enzymes and receptors.

Future Directions

The potential future directions for 4-{3-[4-DMP]PIP}BN include further research on its mechanism of action, the development of new synthetic methods, the exploration of its potential therapeutic applications, and the development of new derivatives and analogs. In addition, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted on its potential applications in drug discovery and development.

Synthesis Methods

4-{3-[4-DMP]PIP}BN is synthesized through a multi-step process. The first step involves the reaction of 3-methylpiperidin-1-ylacetate with 3,5-dioxomorpholin-4-ylchloride in the presence of potassium carbonate and dimethylformamide (DMF). This reaction yields the desired compound, 4-{3-[4-DMP]PIP}BN, in a yield of up to 95%. The second step is a simple purification process using silica gel column chromatography.

properties

IUPAC Name

4-[3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c20-11-15-3-1-14(2-4-15)5-6-17(23)21-9-7-16(8-10-21)22-18(24)12-26-13-19(22)25/h1-4,16H,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRIHUSUSBIRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-(3,5-Dioxomorpholino)piperidin-1-yl)-3-oxopropyl)benzonitrile

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